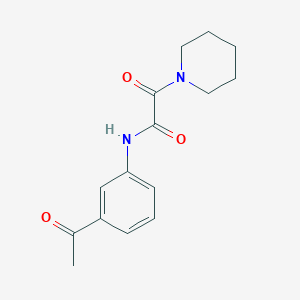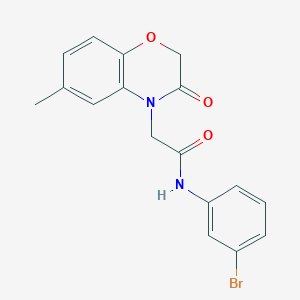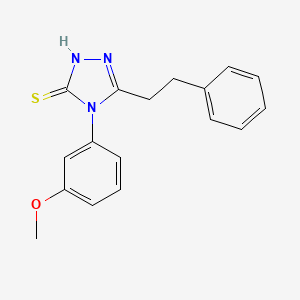![molecular formula C23H25ClN4O B4624399 4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)
4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline
説明
Quinoline derivatives, including those with piperazinyl carbonyl groups, have been extensively studied for their diverse biological activities and potential applications in medicinal chemistry. These compounds often exhibit potent antibacterial, antifungal, and antimalarial activities, making them of significant interest in drug development and chemical synthesis research.
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the creation of the quinoline core followed by functionalization at strategic positions to introduce specific substituents, such as piperazine and butyl groups. For instance, Laborde et al. (1993) describe the synthesis of quinolone antibacterials by substituting the heterocyclic nitrogen of frequently found 1-piperazinyl side chains with carbon-linked side chains, demonstrating various structural modifications to enhance antibacterial activity (Laborde, Kiely, Culbertson, & Lesheski, 1993).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives often reveals planar configurations and significant π-π interactions, contributing to their chemical stability and interaction with biological targets. Anthal et al. (2018) reported on the crystal structure of a quinoline compound, highlighting the chair conformation of the piperazine ring and the dihedral angles between quinoline and pyrimidine rings, which influence the compound's chemical properties and biological activity (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, allowing for the introduction or modification of functional groups. These reactions are pivotal for tailoring the chemical properties of the compounds for specific biological activities or physical properties.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the quinoline core. These properties are critical for determining the compounds' applicability in different solvents and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, are central to their potential as therapeutic agents. The presence of the piperazinyl carbonyl group and other substituents significantly impacts the compounds' acidity, basicity, and ability to form hydrogen bonds, affecting their biological activity and pharmacokinetics.
References:
科学的研究の応用
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, including derivatives with piperazine nuclei, have been synthesized using an uncatalyzed amination protocol. These compounds were characterized by various spectroscopic methods and demonstrated potential applications as DNA-specific fluorescent probes, exhibiting significantly enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Hypoxic-Cytotoxic Agents
A study on new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with piperazine derivatives as lateral chains reported their synthesis and in vitro biological activities. Among the piperazine derivatives, specific compounds showed potent hypoxic-cytotoxic activity, indicating their potential as therapeutic agents (Ortega et al., 2000).
Crystal Structure Analysis
The crystal and molecular structures of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate were analyzed, showing the piperazine ring adopting a chair conformation and illustrating the complex interactions within the molecular assembly (Anthal et al., 2018).
Antimicrobial and Anticancer Activities
The structural core of 7-chloro-4-(piperazin-1-yl)quinoline is known for its diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer activities, and more. This review comprehensively discusses compounds with this scaffold, illustrating its importance in medicinal chemistry (El-Azzouny et al., 2020).
Bacterial Topoisomerase Inhibitors
Quinolines and their derivatives, including those with piperazine substituents, have been identified as potent bacterial topoisomerase inhibitors. These compounds play a significant role in antimicrobial therapy, with a focus on structure-activity relationships to enhance their effectiveness (Mitscher, 2005).
特性
IUPAC Name |
(4-butylpiperazin-1-yl)-(6-chloro-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-2-3-10-27-11-13-28(14-12-27)23(29)20-16-22(17-6-8-25-9-7-17)26-21-5-4-18(24)15-19(20)21/h4-9,15-16H,2-3,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNODHMOOMYXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butylpiperazin-1-yl)[6-chloro-2-(pyridin-4-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B4624317.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![ethyl 4-[2-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B4624339.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)

![5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624389.png)
![N-isopropyl-1'-[(2E)-3-(2-thienyl)-2-propenoyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4624390.png)
![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)